(s)-6-Fluoro-2,2-dimethylchroman-4-ol
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Overview
Description
(s)-6-Fluoro-2,2-dimethylchroman-4-ol is a chemical compound that belongs to the class of chromans, which are known for their diverse biological activities. This compound features a fluorine atom at the 6th position and two methyl groups at the 2nd position on the chroman ring, along with a hydroxyl group at the 4th position. The stereochemistry of the compound is specified by the (s)-configuration, indicating the spatial arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-6-Fluoro-2,2-dimethylchroman-4-ol typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group at the 4th position can be introduced through selective oxidation or hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(s)-6-Fluoro-2,2-dimethylchroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the chroman ring to a dihydrochroman using hydrogenation catalysts.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other suitable hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrochroman derivatives.
Substitution: Formation of substituted chroman derivatives with various functional groups.
Scientific Research Applications
(s)-6-Fluoro-2,2-dimethylchroman-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-6-Fluoro-2,2-dimethylchroman-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2,2-dimethylchroman-4-ol: Lacks the (s)-configuration, which may affect its biological activity and selectivity.
6-Fluoro-2-methylchroman-4-ol: Contains only one methyl group at the 2nd position, potentially altering its chemical properties.
6-Fluoro-2,2-dimethylchroman-4-one: The hydroxyl group is replaced by a ketone, which can significantly change its reactivity and biological activity.
Uniqueness
(s)-6-Fluoro-2,2-dimethylchroman-4-ol is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall chemical reactivity. The presence of both fluorine and hydroxyl groups provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4S)-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZSNFOXBWMXRK-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C2=C(O1)C=CC(=C2)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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